[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](5-bromofuran-2-yl)methanone
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Overview
Description
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a bromofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . Subsequent reactions introduce the pyrrolidine and bromofuran moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases .
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine and bromofuran moieties may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- [2-(1H-benzimidazol-2-yl)phenyl]methanone
- [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone
- [2-(1H-benzimidazol-2-yl)furan-2-yl]methanone
Uniqueness
What sets 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone apart is the combination of the benzimidazole, pyrrolidine, and bromofuran moieties in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H14BrN3O2 |
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Molecular Weight |
360.20 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(5-bromofuran-2-yl)methanone |
InChI |
InChI=1S/C16H14BrN3O2/c17-14-8-7-13(22-14)16(21)20-9-3-6-12(20)15-18-10-4-1-2-5-11(10)19-15/h1-2,4-5,7-8,12H,3,6,9H2,(H,18,19) |
InChI Key |
KJIQFFZWPDYPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)Br)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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